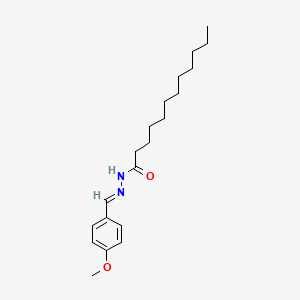![molecular formula C21H22N4O5 B11985395 5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11985395.png)
5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrazole core, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- (E)-4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid
Uniqueness
Compared to similar compounds, 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of methoxy groups and pyrazole core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C21H22N4O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-27-14-6-8-18(28-2)15(10-14)16-11-17(24-23-16)21(26)25-22-12-13-5-7-19(29-3)20(9-13)30-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ |
InChI 键 |
MGADCSCPZMQICV-WSDLNYQXSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985318.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985321.png)
![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11985329.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{4-[(2-Bromo-benzoyl)-hydrazonomethyl]-phenoxy}-N-phenyl-acetamide](/img/structure/B11985343.png)

![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985375.png)
